molecular formula C22H29ClN2O6 B13854545 PheniramineAmmoniumGlucuronide

PheniramineAmmoniumGlucuronide

Cat. No.: B13854545
M. Wt: 452.9 g/mol
InChI Key: FNBXKVIKRZJGKI-WCAZBCSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PheniramineAmmoniumGlucuronide is a compound that combines pheniramine, an antihistamine, with ammonium and glucuronide groups.

Preparation Methods

The synthesis of PheniramineAmmoniumGlucuronide involves several steps. One common method includes the reaction of pheniramine with glucuronic acid in the presence of ammonium ions. This reaction typically occurs under controlled pH conditions to ensure the formation of the desired glucuronide conjugate . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

PheniramineAmmoniumGlucuronide undergoes various chemical reactions, including:

Common reagents used in these reactions include acid chlorides, sulfonyl chlorides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PheniramineAmmoniumGlucuronide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PheniramineAmmoniumGlucuronide involves its interaction with histamine H1 receptors. Pheniramine competes with histamine for these receptors, acting as an inverse agonist once bound. This reduces H1 receptor activity, leading to decreased itching, vasodilation, and capillary leakage, which in turn reduces redness and edema .

Comparison with Similar Compounds

PheniramineAmmoniumGlucuronide can be compared with other similar compounds such as:

This compound is unique due to its glucuronide conjugation, which may influence its solubility, bioavailability, and metabolic stability.

Properties

Molecular Formula

C22H29ClN2O6

Molecular Weight

452.9 g/mol

IUPAC Name

[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-(3-phenyl-3-pyridin-2-ylpropyl)azanium;chloride

InChI

InChI=1S/C22H28N2O6.ClH/c1-24(2,21-19(27)17(25)18(26)20(30-21)22(28)29)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-23-16;/h3-10,12,15,17-21,25-27H,11,13H2,1-2H3;1H/t15?,17-,18-,19+,20-,21+;/m0./s1

InChI Key

FNBXKVIKRZJGKI-WCAZBCSUSA-N

Isomeric SMILES

C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.[Cl-]

Canonical SMILES

C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C3C(C(C(C(O3)C(=O)O)O)O)O.[Cl-]

Origin of Product

United States

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